ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15581982
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O5S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | ethyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C25H26N2O5S/c1-4-31-24(29)22-16(2)26-25-27(21(28)12-13-33-25)23(22)18-10-11-19(20(14-18)30-3)32-15-17-8-6-5-7-9-17/h5-11,14,23H,4,12-13,15H2,1-3H3 |
| Standard InChI Key | WWAPOLBJSPAIPV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CCS2)C |
Introduction
Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound belonging to the pyrimido-thiazine class. It features a unique combination of functional groups, including benzyloxy and methoxy substituents, which enhance its potential for biological interactions. This compound is of significant interest in medicinal chemistry due to its structural features that may exhibit various biological activities.
Chemical Reactivity
The compound's chemical reactivity is influenced by its functional groups, allowing it to undergo various organic reactions. These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Synthesis
The synthesis of ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate typically involves multi-step organic reactions. Key synthetic steps include the use of reagents such as allyl bromide for allylation and various bases or acids to facilitate nucleophilic substitutions. Reaction monitoring can be performed using techniques like thin-layer chromatography and high-performance liquid chromatography.
Biological Activities and Potential Applications
Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate exhibits significant biological activity, making it a candidate for further investigation in drug development and therapeutic applications. The compound's unique structural features allow it to interact with specific biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate. Notable examples include:
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